molecular formula C24H30 B14553638 Benzene, hexacyclopropyl- CAS No. 61777-26-2

Benzene, hexacyclopropyl-

Cat. No.: B14553638
CAS No.: 61777-26-2
M. Wt: 318.5 g/mol
InChI Key: UJDOYBGSTLZPLF-UHFFFAOYSA-N
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Description

Benzene, hexacyclopropyl-: is a unique organic compound characterized by the presence of six cyclopropyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, hexacyclopropyl- typically involves the cyclopropanation of benzene. This can be achieved through the reaction of benzene with cyclopropylcarbene intermediates, which are generated from diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of Benzene, hexacyclopropyl- may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Benzene, hexacyclopropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclopropyl-substituted benzoic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropyl-substituted cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur with Benzene, hexacyclopropyl-. Common reagents include nitric acid for nitration and halogens like chlorine or bromine for halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products Formed:

    Oxidation: Cyclopropyl-substituted benzoic acids

    Reduction: Cyclopropyl-substituted cyclohexane derivatives

    Substitution: Nitro and halogenated derivatives of Benzene, hexacyclopropyl-

Scientific Research Applications

Chemistry: Benzene, hexacyclopropyl- is used as a precursor in the synthesis of complex organic molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, Benzene, hexacyclopropyl- can be used as a probe to study the interactions of cyclopropyl groups with biological macromolecules. This can provide insights into the behavior of cyclopropyl-containing natural products and pharmaceuticals.

Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its derivatives may exhibit biological activity, leading to the identification of new therapeutic agents.

Industry: Benzene, hexacyclopropyl- is utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, resins, and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, hexacyclopropyl- involves its interaction with molecular targets through its cyclopropyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the nature of the target. The pathways involved may include:

    Electrophilic interactions: The cyclopropyl groups can act as electron-donating substituents, enhancing the reactivity of the benzene ring towards electrophiles.

    Steric effects: The bulky cyclopropyl groups can influence the spatial arrangement of the molecule, affecting its binding to biological targets or catalysts.

Comparison with Similar Compounds

    Cyclopropylbenzene: A simpler analog with a single cyclopropyl group attached to the benzene ring.

    Hexamethylbenzene: A compound with six methyl groups attached to the benzene ring, providing a comparison in terms of steric effects and electronic properties.

Uniqueness: Benzene, hexacyclopropyl- is unique due to the presence of six cyclopropyl groups, which impart distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of multiple cyclopropyl substitutions on the reactivity and properties of benzene derivatives.

Properties

CAS No.

61777-26-2

Molecular Formula

C24H30

Molecular Weight

318.5 g/mol

IUPAC Name

1,2,3,4,5,6-hexacyclopropylbenzene

InChI

InChI=1S/C24H30/c1-2-13(1)19-20(14-3-4-14)22(16-7-8-16)24(18-11-12-18)23(17-9-10-17)21(19)15-5-6-15/h13-18H,1-12H2

InChI Key

UJDOYBGSTLZPLF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=C(C(=C2C3CC3)C4CC4)C5CC5)C6CC6)C7CC7

Origin of Product

United States

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